Lanthanum (CAS 7439-91-0) is a highly reactive, silvery-white metallic element and the foundational member of the light rare-earth series. In its elemental form, it is strictly trivalent and lacks 4f electrons, distinguishing its electronic and magnetic behavior from subsequent lanthanides [1]. From a procurement perspective, high-purity Lanthanum metal is primarily sourced as a critical master-alloying agent, a specialized deoxidizer in advanced metallurgy, and an essential precursor for solid-state hydrogen storage materials (such as LaNi5) and oxygen-free organometallic compounds [2]. While often grouped commercially with Mischmetal or Cerium, elemental Lanthanum offers distinct stoichiometric predictability and phase stability that dictate its selection in high-performance industrial applications.
Generic substitution of Lanthanum with cheaper Mischmetal (a mixed rare-earth alloy) or Cerium metal frequently fails in precision applications due to divergent electronic and structural properties. Mischmetal contains significant fractions of Cerium, Neodymium, and Praseodymium, which introduce variable atomic radii that distort intermetallic crystal lattices—such as sloping the hydrogen absorption plateau in AB5 alloys [1]. Furthermore, Cerium exhibits mixed valency (+3/+4) and localized 4f-electron paramagnetism, whereas Lanthanum is strictly trivalent (+3) and weakly Pauli paramagnetic [2]. Substituting elemental Lanthanum with Lanthanum Oxide (La2O3) in chemical synthesis also fails when producing anhydrous halides or organometallics, as oxide precursors inevitably leave behind catalytic-poisoning oxyhalide (LaOCl) impurities.
When procuring raw materials for AB5-type hydrogen storage alloys, elemental Lanthanum provides a highly predictable thermodynamic profile compared to Cerium or Mischmetal. Alloys formulated with pure La (LaNi5) achieve a flat hydrogen absorption plateau at approximately 2 atm (25 °C) with a maximum reversible capacity of ~1.4 wt% H2. In contrast, substituting La with Ce (CeNi5) shifts the hydride formation pressure to an impractical >40 bar, while cheaper Mischmetal (MmNi5) introduces varying atomic radii that slope the plateau and reduce reversible capacity by 15-20% [1].
| Evidence Dimension | Hydrogen absorption plateau pressure and capacity at 25 °C |
| Target Compound Data | LaNi5: ~2 atm plateau, ~1.4 wt% H2 capacity |
| Comparator Or Baseline | CeNi5: >40 bar plateau; MmNi5: Sloped plateau, <1.2 wt% H2 capacity |
| Quantified Difference | LaNi5 operates at 20x lower pressure than CeNi5 and offers >15% higher capacity than MmNi5 with a flat plateau. |
| Conditions | Solid-state hydrogen absorption in AB5 intermetallic compounds at 298 K |
Procuring pure Lanthanum is essential for engineering solid-state hydrogen storage systems that require precise, low-pressure room-temperature operation.
Lanthanum is strictly differentiated from other light rare-earth metals by its lack of 4f electrons (electron configuration [Xe] 5d1 6s2). As a result, elemental Lanthanum is only weakly Pauli paramagnetic (magnetic susceptibility χ ≈ +0.8 × 10^-6 cm3/g). In contrast, Cerium (4f1) and Neodymium (4f3) possess localized unpaired electrons, yielding strong paramagnetic susceptibilities (χ ≈ +15 to +35 × 10^-6 cm3/g) [1]. Procuring Mischmetal instead of pure Lanthanum introduces these paramagnetic impurities into the matrix, which is detrimental for specific electromagnetic applications.
| Evidence Dimension | Magnetic susceptibility (χ) at room temperature |
| Target Compound Data | Lanthanum: ~ +0.8 × 10^-6 cm3/g (weakly Pauli paramagnetic) |
| Comparator Or Baseline | Cerium: ~ +15 × 10^-6 cm3/g; Neodymium: ~ +35 × 10^-6 cm3/g (strongly paramagnetic) |
| Quantified Difference | Lanthanum exhibits >18x lower magnetic susceptibility than Cerium and >40x lower than Neodymium. |
| Conditions | Room temperature magnetic susceptibility measurements of pure metals |
Buyers manufacturing superconducting matrices or non-magnetic structural alloys must select pure Lanthanum to prevent localized magnetic moment scattering.
For the synthesis of anhydrous lanthanide halides (e.g., LaCl3, LaF3) and organolanthanide catalysts, starting from elemental Lanthanum rather than Lanthanum Oxide (La2O3) drastically alters impurity profiles. Direct reaction of Lanthanum metal with halogens or dry acids yields products with <10 ppm oxygen. Conversely, halogenation of La2O3 typically leaves 10,000–25,000 ppm (1.0–2.5%) oxyhalide (LaOCl) contamination due to incomplete conversion[1]. This residual oxygen poisons catalytic activity and degrades optical transmission in scintillators.
| Evidence Dimension | Residual oxygen/oxyhalide content in synthesized anhydrous halides |
| Target Compound Data | Elemental La precursor: <10 ppm oxygen |
| Comparator Or Baseline | La2O3 precursor: 10,000–25,000 ppm (1.0–2.5%) oxyhalide (LaOCl) |
| Quantified Difference | Using elemental La reduces oxygen contamination by >3 orders of magnitude compared to oxide precursors. |
| Conditions | Synthesis of anhydrous LaCl3 via direct metal reaction vs. ammonium chloride roasting of La2O3 |
Procuring elemental Lanthanum is critical for chemical manufacturers who require ultra-dry, oxygen-free precursors for sensitive catalytic or optical applications.
In metallurgical procurement, elemental Lanthanum provides a more predictable deoxidation pathway than Cerium. Because Lanthanum is strictly trivalent (+3), it forms stable, stoichiometric La2O3 and LaS inclusions. Cerium, possessing mixed valency (+3/+4), forms a complex mixture of Ce2O3, CeO2, and mixed-valence transient phases depending on local oxygen activity[1]. In ultra-low carbon Al-killed steels, pure La addition completely modifies Al2O3 into dispersed LaAlO3 without the multi-phase boundary complications introduced by Ce or Mischmetal. This deterministic behavior reduces batch-to-batch variability in steel manufacturability.
| Evidence Dimension | Valency states and resulting deoxidation inclusion phases |
| Target Compound Data | Lanthanum: Strictly +3 (forms predictable La2O3/LaS) |
| Comparator Or Baseline | Cerium: Mixed +3/+4 (forms variable Ce2O3/CeO2 mixtures) |
| Quantified Difference | Lanthanum eliminates the +4 oxidation state pathway, reducing inclusion phase variability. |
| Conditions | Deoxidation and inclusion modification in ultra-low carbon Al-killed molten steel |
For aerospace-grade steel procurement, pure Lanthanum ensures deterministic inclusion modification, avoiding the unpredictable fatigue-initiating mixed-valence inclusions caused by Cerium.
Based on its ability to form LaNi5 with a precise ~2 atm hydrogen absorption plateau and high reversible capacity, elemental Lanthanum is the required precursor for high-efficiency solid-state hydrogen storage. It is prioritized over Mischmetal when engineering systems that demand flat plateau pressures at room temperature without the capacity degradation caused by mixed rare-earth atomic radii [1].
Elemental Lanthanum is the necessary starting material for synthesizing ultra-dry LaCl3, LaF3, and subsequent organometallic catalysts. Because it avoids the >1% oxyhalide contamination inherent to Lanthanum Oxide precursors, procuring the elemental metal ensures the <10 ppm oxygen purity necessary for high-quantum-yield scintillators and moisture-sensitive polymerization catalysts [2].
In applications requiring rare-earth doping without introducing localized magnetic moments, pure Lanthanum is selected over Cerium or Neodymium. Its lack of 4f electrons and resulting low magnetic susceptibility prevents the magnetic scattering and interference that would otherwise degrade the performance of superconducting matrices or specialized non-magnetic copper/nickel alloys [3].
Flammable